3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate
Description
3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate is a bicyclic ester featuring a partially unsaturated pyran ring fused with a benzoate group. Its molecular formula is C₁₆H₁₆O₄ (based on the HRMS data from its derivative in ), with a molecular weight of approximately 272.30 g/mol . The compound is synthesized via gold(I)-catalyzed reactions involving furan-ynes and N-oxides, yielding products like methyl 4-(3-oxo-5-(3-oxobut-1-en-1-yl)-3,6-dihydro-2H-pyran-4-yl)benzoate (2p) with a 75% yield and an E/Z ratio of 40/60 . The pyran ring adopts an envelope conformation, as observed in structurally related compounds, with weak intermolecular C–H⋯O hydrogen bonding influencing crystallinity .
Properties
CAS No. |
75414-40-3 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(5-oxo-2H-pyran-4-yl) benzoate |
InChI |
InChI=1S/C12H10O4/c13-10-8-15-7-6-11(10)16-12(14)9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI Key |
ORLUQOOCAQVVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)CO1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
- Structure: Features a methoxyphenoxy substituent (C₂₀H₁₈O₆; MW = 354.34 g/mol) instead of the methyl group in the parent compound .
- Synthesis: Derived from 4-methoxy-phenyl 3-O-benzoyloxy-α-L-rhamnopyranoside via oxidation with pyridinium dichromate .
- Applications : Used in crystallography studies to analyze weak hydrogen bonding patterns .
3-(3-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)propyl Benzoate Derivatives
- Structure: Contains a pyridinone core (instead of dihydropyran) with a benzyloxy group and propyl benzoate chain .
- Synthesis : Prepared via multi-step reactions involving benzyloxy-protected intermediates .
- Properties: The pyridinone ring increases planarity compared to dihydropyran, affecting π-π stacking in biological targets. These derivatives show antimalarial and antiproliferative activities, likely due to enhanced lipophilicity from the benzyl group .
Tetrahydrobenzo[b]pyran Derivatives (e.g., 4f)
- Structure: Fused benzene and pyran rings (e.g., C₁₇H₁₇N₃O₄; MW = 327.34 g/mol) with amino and cyano substituents .
- Synthesis: Produced via condensation reactions using malononitrile or ethyl cyanoacetate .
- Properties : The fused aromatic system increases thermal stability and hydrogen-bonding capacity. Applications include catalysis and materials science due to their rigid structure .
Simple Benzoate Esters (Benzyl, Hexyl, and Methyl Benzoate)
- Structure : Lack cyclic systems; instead, they feature linear alkyl/aryl chains (e.g., benzyl benzoate: C₁₄H₁₂O₂; MW = 212.24 g/mol) .
- Properties :
Comparative Data Table
Key Findings and Insights
Structural Flexibility vs. Rigidity : The dihydropyran core in this compound offers moderate flexibility , enabling diverse functionalization, while fused systems like tetrahydrobenzo[b]pyran are more rigid, favoring stability in harsh conditions .
Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase nucleophilicity at the pyran oxygen, whereas electron-withdrawing groups (e.g., cyano in ) enhance electrophilic reactivity.
Physicochemical Properties : The benzoate group’s pKa (~4.2) ensures moderate acidity, making it stable in neutral environments but reactive under basic conditions. Simple esters like benzyl benzoate are more volatile, aligning with their roles in fragrances .
Preparation Methods
Reaction Mechanism and Optimization
The most well-documented synthesis begins with 4-methoxyphenyl 3-O-benzoyloxy-α-l-rhamnopyranoside, which undergoes oxidation using pyridinium dichromate (PDC) in acetic anhydride under reflux conditions. This method leverages the oxidative cleavage of the glycosidic bond, followed by cyclization to form the dihydropyran core. The reaction proceeds via a six-membered transition state, where PDC acts as a two-electron oxidant, converting the C3 hydroxyl group into a ketone while eliminating the methoxyphenyl moiety.
Critical parameters include:
Purification and Yield
Post-reaction workup involves silica gel column chromatography with a 4:1 petroleum ether–ethyl acetate eluent, achieving a 70% isolated yield. Single crystals suitable for X-ray diffraction are obtained via slow evaporation of the ethyl acetate solution, confirming the pyran ring’s envelope conformation and intermolecular C–H⋯O hydrogen bonding.
Knoevenagel Condensation and Maitland–Japp Reaction Analogues
Stereochemical Considerations
Conjugate addition of Gilman cuprates (e.g., Li2CuMe2) to dihydropyranones proceeds with high 2,6-trans selectivity, a feature critical for accessing biologically relevant stereoisomers. For 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, this selectivity ensures proper ring puckering and minimizes steric clashes between the benzoate and keto groups.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods:
Mechanistic Insights and Byproduct Formation
Oxidation Pathway Side Reactions
Excess PDC can overoxidize the dihydropyran ring to a fully aromatic pyran-4-one, necessitating careful stoichiometric control. Acetic anhydride acts as both a solvent and acylating agent, preventing hydroxyl group reformation.
Orthoamide Condensation Challenges
Instability of dihydropyranone intermediates on silica gel necessitates immediate trapping with electrophiles. For benzoate installation, in situ activation with DCC (N,N'-dicyclohexylcarbodiimide) improves esterification efficiency.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis reveals a puckered pyran ring with a 25° deviation from planarity at the O1 atom, stabilizing the structure via intramolecular H-bonding between C2–H and the ketone oxygen.
Industrial Scalability and Environmental Impact
Toxicity Concerns
Chromium-based oxidants pose disposal challenges, driving interest in catalytic methods using MnO₂ or TEMPO/oxone systems.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times for orthoamide condensations from hours to minutes, as demonstrated in analogous dihydropyran syntheses.
Q & A
Q. What are the key structural features of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate, and how are they confirmed experimentally?
The compound contains a pyran ring with a ketone group at position 3 and a benzoate ester substituent at position 3. Structural confirmation typically involves:
- X-ray crystallography to resolve bond lengths, angles, and stereochemistry (e.g., as demonstrated for analogous compounds in Acta Crystallographica studies) .
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen environments.
- FT-IR spectroscopy to identify functional groups like ester carbonyls (C=O stretch at ~1720 cm⁻¹) and pyran ring vibrations .
Q. What are the standard synthetic routes for preparing this compound, and how is yield optimized?
Synthesis often involves multi-step reactions, including:
- Esterification of 3-oxo-3,6-dihydro-2H-pyran-4-ol with benzoyl chloride under basic conditions (e.g., pyridine as a catalyst).
- Reaction parameter optimization : Temperature (70–90°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios are critical for maximizing yield (>85%) and purity (>95%) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. What analytical methods are recommended for assessing the purity of this compound?
- HPLC with UV detection (λ = 254 nm) to quantify purity (>95%).
- Mass spectrometry (ESI-TOF) to confirm molecular weight (e.g., [M+H]+ at m/z 245.1).
- Melting point analysis to compare with literature values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent, cell line variability). Methodological strategies include:
- Dose-response curve standardization to ensure consistent IC₅₀ calculations.
- Solvent compatibility testing : Replace DMSO with aqueous buffers if precipitation occurs.
- Orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate target specificity .
Q. What computational approaches are used to predict the reactivity of this compound in medicinal chemistry applications?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets (e.g., kinases, proteases).
- ADMET prediction tools (SwissADME, pkCSM) to assess drug-likeness and metabolic stability .
Q. What mechanistic insights exist for the hydrolysis of the benzoate ester under physiological conditions?
- pH-dependent hydrolysis : The ester bond cleaves faster in alkaline conditions (pH > 8) via nucleophilic acyl substitution.
- Enzymatic catalysis : Esterases in serum or cellular lysates accelerate hydrolysis, monitored via LC-MS detection of benzoic acid release .
Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?
Q. What strategies are employed to optimize regioselectivity in derivatization reactions of the pyran ring?
- Protecting group chemistry : Temporarily block reactive sites (e.g., ketone at C3) to direct substitutions to C6.
- Catalytic control : Use Lewis acids (e.g., BF₃·OEt₂) to favor electrophilic aromatic substitution at specific positions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
